molecular formula C19H18IN3O3S B5532313 3-[(3-iodo-4,5-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-[(3-iodo-4,5-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5532313
M. Wt: 495.3 g/mol
InChI Key: FDUTZJKDWIVXTH-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to the target compound often involves multistep reactions, starting from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one as a precursor. Various substituted phenyl or alkyl groups can be introduced through thiadiazolo, mercapto, or chloromethyl intermediates, leading to compounds with diverse biological activities (Ashalatha et al., 2007; Soliman et al., 2009). The structural modifications significantly impact the compound's reactivity and potential applications in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of related thienopyrimidin-4-ones features a tetrahydrobenzothieno core fused with a pyrimidin-4-one moiety, offering a rigid scaffold for further functionalization. X-ray crystallography and spectroscopic methods, including FTIR and NMR, are commonly employed to confirm the structure, revealing the presence of key functional groups and confirming the overall molecular geometry (Zhou et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclocondensation, acylation, and nucleophilic substitution, reflecting their versatile reactivity profile. The presence of the amino group and the tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one core facilitates the formation of diverse derivatives, exhibiting significant biological activities (Elmuradov et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If this compound has been designed as a drug molecule, its mechanism of action would depend on the specific biological target it has been designed to interact with .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it has been synthesized as part of a drug discovery program, future work might involve testing its biological activity, optimizing its structure for better activity or selectivity, or investigating its mechanism of action .

properties

IUPAC Name

3-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18IN3O3S/c1-25-14-8-11(7-13(20)17(14)26-2)9-22-23-10-21-18-16(19(23)24)12-5-3-4-6-15(12)27-18/h7-10H,3-6H2,1-2H3/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUTZJKDWIVXTH-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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